molecular formula C5H11NO B13478682 (3S,4R)-4-methylpyrrolidin-3-ol

(3S,4R)-4-methylpyrrolidin-3-ol

Cat. No.: B13478682
M. Wt: 101.15 g/mol
InChI Key: PTYCBNUHKXMSSA-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-Methylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with hydroxyl and methyl substituents at the 3- and 4-positions, respectively. Its stereochemistry (3S,4R) is critical for its physicochemical and biological properties. The compound is commercially available as a hydrochloride salt (CAS: 1821737-27-2) and is primarily utilized in pharmaceutical research and development. Key suppliers, such as Accela, offer it in quantities ranging from 0.1 g to bulk orders, with purity exceeding 99% .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(3S,4R)-4-methylpyrrolidin-3-ol

InChI

InChI=1S/C5H11NO/c1-4-2-6-3-5(4)7/h4-7H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

PTYCBNUHKXMSSA-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1CNC[C@H]1O

Canonical SMILES

CC1CNCC1O

Origin of Product

United States

Preparation Methods

Key Procedure (Adapted from Org. Process Res. Dev., 2005):

  • Starting materials : (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam (chiral dipolarophile) and N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (ylide precursor).
  • Reaction : The dipolar cycloaddition proceeds under mild conditions without chromatography, yielding diastereomeric cycloadducts.
  • Separation : Diastereomers are separated by crystallization.
  • Post-cycloaddition steps : Reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation afford the target this compound.
  • Yield : Overall yield reported is approximately 51%.
  • Advantages : This method avoids chromatographic purification during initial steps, making it suitable for large-scale synthesis.
Step Reagents/Conditions Yield (%) Notes
1,3-Dipolar cycloaddition Chiral dipolarophile + ylide precursor High Diastereomers separated by crystallization
Reduction LAH and catalytic hydrogenation Moderate Converts intermediates to pyrrolidin-3-ol
Overall yield 51 Scalable, stereoselective

Stereoselective Reduction of Pyrrolidin-2-ones

Another approach involves the preparation of 4-methylpyrrolidin-3-ol derivatives via stereoselective reduction of pyrrolidin-2-one intermediates.

  • Example : Reduction of 4-(3',5'-difluorophenyl)pyrrolidin-2-one derivatives using sodium borohydride in methanol at 0 °C, followed by workup and purification.
  • Outcome : This method yields the corresponding hydroxy pyrrolidine with controlled stereochemistry.
  • Notes : The stereochemistry is influenced by the substituents on the ring and the choice of reducing agent.

Ring-Opening of Chiral Epoxides

The stereoselective ring-opening of optically pure epoxides is a valuable method for preparing amino alcohols and hydroxy pyrrolidines.

  • Method : Treatment of optically pure (3R,4S)-epoxypiperidine derivatives with nucleophiles such as amines under mild conditions leads to trans-3,4-substituted pyrrolidines or piperidines.
  • Relevance : Although this method is more commonly applied to piperidine systems, analogous strategies can be adapted for pyrrolidine rings.
  • Yields : Reported yields range from 75% to 85% for related amino alcohols.
  • Stereochemical control : The reaction proceeds with retention of stereochemistry at the ring carbons.

Organocatalytic and Transition Metal-Catalyzed Methods

Recent advances include the use of organocatalysts and transition metal catalysts for asymmetric synthesis of substituted pyrrolidines.

  • Example : Iminium organocatalysis has been applied for the asymmetric synthesis of complex pyrrolidine derivatives, controlling stereochemistry at multiple centers.
  • Catalysts : Ruthenium-based catalysts (e.g., Ru-MACHO) and iridium catalysts have been used for hydrogenation and functionalization steps.
  • Advantages : High enantio- and diastereoselectivity, mild reaction conditions, and potential for scale-up.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Stereoselectivity Yield (%) Scale-up Potential Notes
Asymmetric 1,3-dipolar cycloaddition Chiral dipolarophile + ylide precursor; LAH reduction High ~51 High Avoids chromatography; crystallization for separation
Stereoselective reduction Sodium borohydride reduction of pyrrolidin-2-one Moderate to high Variable Moderate Dependent on substituents and reducing agent
Epoxide ring-opening Nucleophilic ring-opening of chiral epoxides High 75-85 Moderate Used for amino alcohols; applicable to pyrrolidines
Organocatalytic synthesis Iminium catalysis; Ru or Ir catalyzed hydrogenation High Variable Moderate to high Modern, selective methods with catalytic systems

Research Data and Experimental Highlights

  • Crystallographic and NMR data confirm the absolute configuration of this compound from cycloaddition routes.
  • Mass spectrometry and chiral HPLC are employed to verify enantiomeric purity in catalytic syntheses.
  • Reaction conditions such as temperature control (0 °C to room temperature), solvent choice (THF, methanol, acetonitrile), and reagent stoichiometry are critical for high stereoselectivity and yield.
  • Catalyst loadings for organometallic catalysts typically range from 0.5 to 5 mol%, with reaction times from several hours to overnight stirring.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(3S,4R)-4-methylpyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-4-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolidine Family

(a) ((3R,4R)-4-Methylpyrrolidin-3-yl)methanol Hydrochloride
  • Structure : Differs by the addition of a hydroxymethyl group at the 3-position.
  • Molecular Formula: C₆H₁₄ClNO.
  • This derivative is used as a chiral building block in medicinal chemistry .
(b) (3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride
  • Structure : Replaces the methyl group with fluorine at the 4-position.
  • Molecular Formula: C₄H₉ClFNO.
  • Key Features : Fluorination increases electronegativity and metabolic stability, making it valuable in drug design for pharmacokinetic optimization. Applications include pharmaceuticals and medical ingredients .
(c) Phosphonate-Functionalized Pyrrolidines
  • Example : Dimethyl [2R,3R,4S)-1-methyl-2,4-diphenylpyrrolidin-3-yl]phosphonate (Compound 8).
  • Structure : Incorporates a phosphonate group at the 3-position.
  • Key Features : Phosphonate groups introduce acidity and metal-binding capabilities, useful in catalysis or enzyme inhibition studies. Synthesis involves phosphonate esterification under mild conditions .

Piperidine-Based Analogues

(a) (3S,4R)-3-Fluoropiperidin-4-ol Hydrochloride
  • Structure : Six-membered piperidine ring with fluorine at the 3-position and hydroxyl at the 4-position.
  • Molecular Formula: C₅H₁₀ClFNO.
  • Key Features : The larger ring size alters conformational flexibility and hydrogen-bonding patterns. Such compounds are explored in central nervous system (CNS) drug development .
(b) ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol
  • Structure : Piperidine scaffold with a 4-fluorophenyl substituent and hydroxymethyl group.
  • Molecular Formula: C₁₂H₁₆FNO.
  • Key Features: The fluorophenyl group enhances aromatic interactions in receptor binding. This compound is a known impurity in paroxetine synthesis, highlighting its relevance in quality control for antidepressants .

Pharmacologically Active Derivatives

(a) Crystalline (3R,4R)-4-Amino-piperidin-3-ol Derivatives
  • Example: Crystalline forms of (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol.
  • Key Features: These derivatives exhibit antitumor activity and are patented for cancer therapy. The amino group at the 4-position and extended aromatic systems enhance target affinity .
(b) Pyrrolo-Pyrimidine Hybrids
  • Example: (3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-propylpyrrolidin-3-ol.
  • Key Features : Combines pyrrolidine with a pyrrolo-pyrimidine moiety, enabling dual inhibition of enzymatic pathways. This hybrid structure is studied for antiviral and anticancer applications .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Applications
(3S,4R)-4-Methylpyrrolidin-3-ol HCl Pyrrolidine 3-OH, 4-CH₃ C₅H₁₂ClNO 153.61 Pharmaceutical R&D
(3R,4R)-4-Fluoropyrrolidin-3-ol HCl Pyrrolidine 3-OH, 4-F C₄H₉ClFNO 149.58 Drug Metabolism Studies
(3S,4R)-3-Fluoropiperidin-4-ol HCl Piperidine 4-OH, 3-F C₅H₁₀ClFNO 155.60 CNS Drug Development
((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol Piperidine 3-CH₂OH, 4-(4-F-C₆H₄) C₁₂H₁₆FNO 209.26 Antidepressant Impurity
Dimethyl [2R,3R,4S)-1-methylpyrrolidin-3-yl]phosphonate Pyrrolidine 3-PO(OCH₃)₂, 2/4-Ph, 1-CH₃ C₁₉H₂₄NO₅P 377.37 Catalysis/Enzyme Inhibition

Key Research Findings

  • Stereochemical Impact: The (3S,4R) configuration in pyrrolidine derivatives significantly influences binding affinity to biological targets. For instance, fluorinated analogues like (3R,4R)-4-Fluoropyrrolidin-3-ol HCl show enhanced metabolic stability over non-fluorinated counterparts .
  • Ring Size Effects : Piperidine derivatives (e.g., (3S,4R)-3-Fluoropiperidin-4-ol HCl) exhibit distinct conformational dynamics compared to pyrrolidines, affecting their pharmacokinetic profiles .
  • Functional Group Modifications : Hydroxymethyl or phosphonate groups expand utility in drug design, enabling solubility adjustments or metal chelation .

Biological Activity

(3S,4R)-4-methylpyrrolidin-3-ol is a chiral compound belonging to the pyrrolidine family, characterized by its unique stereochemistry and biological activity. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H11NOC_5H_{11}NO, with a molecular weight of approximately 101.15 g/mol. The compound features a hydroxyl group (-OH) at the 3-position and a methyl group (-CH₃) at the 4-position of the pyrrolidine ring. Its hydrochloride form enhances solubility, facilitating various applications in biological research and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's chiral nature allows it to selectively bind to specific proteins, influencing their enzymatic activities and cellular signaling pathways.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by forming tight-binding adducts in their active sites, thereby altering metabolic pathways.
  • Protein-Ligand Interactions: It serves as a ligand for studying enzyme-substrate interactions, which is crucial for understanding its role in biochemical processes.
  • Receptor Modulation: Binding to particular receptors can lead to therapeutic effects by modulating cellular responses.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity across various fields:

  • Medicinal Chemistry:
    • The compound has shown potential in treating conditions such as diabetic peripheral neuropathic pain during clinical trials .
    • Its ability to interact with central nervous system targets suggests applications in neuropharmacology.
  • Biological Research:
    • It is used as a building block for synthesizing more complex biologically active compounds.
    • Studies have demonstrated its role in influencing enzymatic activities, which could lead to the development of novel therapeutic agents.
  • Industrial Applications:
    • Employed in the synthesis of fine chemicals and agrochemicals due to its versatile reactivity and functional groups.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Enzyme InteractionsDemonstrated binding affinity with specific enzymes, leading to altered catalytic activity.
Clinical TrialsShowed efficacy in alleviating diabetic peripheral neuropathic pain in Phase II trials.
Medicinal ChemistryHighlighted its role as a precursor in synthesizing compounds targeting neurological disorders.

Q & A

Q. What are the most reliable synthetic routes for enantioselective synthesis of (3S,4R)-4-methylpyrrolidin-3-ol?

The synthesis of this compound often relies on stereocontrolled methods to preserve its chiral centers. Key approaches include:

  • Asymmetric 1,3-dipolar cycloaddition : Using chiral auxiliaries or catalysts to ensure stereochemical fidelity. For example, ylide precursors can be reacted with dipolarophiles under controlled conditions, followed by catalytic hydrogenation to reduce intermediates .
  • Reductive amination : Starting from ketone precursors, such as 4-methylpyrrolidin-3-one, with chiral reducing agents like (R)- or (S)-CBS catalysts to achieve high enantiomeric excess (e.e.) .
  • Hydroxylation reactions : Stereospecific hydroxylation of 4-methylpyrrolidine derivatives using enzymes or metal catalysts (e.g., OsO₄ with Sharpless asymmetric conditions) .

Q. How can the stereochemistry of this compound be confirmed experimentally?

Stereochemical validation requires a combination of techniques:

  • Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to resolve enantiomers .
  • X-ray crystallography : Single-crystal analysis provides definitive proof of absolute configuration, especially for novel derivatives .
  • NMR spectroscopy : 1^1H-1^1H NOESY or ROESY experiments to confirm spatial proximity of substituents (e.g., methyl and hydroxyl groups) .

Advanced Research Questions

Q. How do structural modifications at the 3- and 4-positions of the pyrrolidine ring influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • 3-Hydroxyl group : Critical for hydrogen-bonding interactions with targets like enzymes or receptors. Methylation or substitution reduces binding affinity in kinase inhibition assays .
  • 4-Methyl group : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compound studies. Fluorination at this position (e.g., 4-CF₃) increases metabolic stability .
  • Ring substitution : Introducing aromatic groups (e.g., phenyl, indenyl) at the 4-position modulates selectivity for G-protein-coupled receptors (GPCRs) .

Case Study : Replacing the 4-methyl group with a trifluoromethylphenyl moiety in analogs of this compound improved IC₅₀ values by 10-fold in serotonin receptor binding assays .

Q. What strategies mitigate racemization during derivatization of this compound?

Racemization risks arise during functional group transformations (e.g., oxidation, alkylation). Mitigation approaches include:

  • Low-temperature reactions : Conduct substitutions below −20°C to limit epimerization .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during harsh reactions (e.g., Grignard additions) .
  • Enzymatic catalysis : Lipases or esterases enable regioselective modifications without disturbing chiral centers .

Q. How does this compound interact with enzymatic targets in neurodegenerative disease models?

Mechanistic studies highlight its role as a:

  • Dopamine D3 receptor partial agonist : Molecular docking shows the hydroxyl group forms hydrogen bonds with Asp110, while the methyl group occupies a hydrophobic pocket .
  • Monoamine oxidase B (MAO-B) inhibitor : Competitive inhibition (Kᵢ = 0.8 µM) via π-π stacking between the pyrrolidine ring and FAD cofactor .
  • Glycine transporter 1 (GlyT1) modulator : Allosteric binding reduces glycine reuptake in astrocytes, validated via radioligand displacement assays .

Q. Experimental Design :

In vitro assays : Radiolabeled ligand competition (e.g., 3^3H-spiperone for D3 receptors).

Kinetic analysis : Lineweaver-Burk plots to determine inhibition type (MAO-B).

In silico modeling : Molecular dynamics simulations to refine binding poses .

Q. What analytical methods resolve contradictory data on the compound’s metabolic stability?

Discrepancies in hepatic microsomal half-life (t₁/₂ = 30–120 min) arise from assay variability. Standardization strategies:

  • LC-MS/MS quantification : Use stable isotope-labeled internal standards (e.g., d₃-(3S,4R)-4-methylpyrrolidin-3-ol) .
  • Species-specific metabolism : Human vs. rat CYP450 isoforms yield differing oxidation rates (e.g., CYP2D6-mediated N-demethylation) .
  • Cofactor supplementation : Include NADPH-regenerating systems in microsomal incubations .

Q. Can computational models predict the pharmacokinetic profile of this compound derivatives?

Yes, QSAR and machine learning tools (e.g., AutoDock Vina, Schrödinger’s QikProp) predict:

  • LogP values : Correlate with experimental data (R² = 0.89) for analogs with substituents like ethoxyphenyl or trifluoromethyl .
  • Plasma protein binding : Predicted albumin binding >90% for hydrophobic derivatives, validated via equilibrium dialysis .
  • BBB permeability : Polar surface area <70 Ų and <5 H-bond donors favor CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.